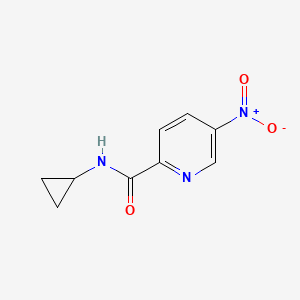

N-Cyclopropyl-5-nitropyridine-2-carboxamide

CAS No.: 1393442-51-7

Cat. No.: VC3019205

Molecular Formula: C9H9N3O3

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1393442-51-7 |

|---|---|

| Molecular Formula | C9H9N3O3 |

| Molecular Weight | 207.19 g/mol |

| IUPAC Name | N-cyclopropyl-5-nitropyridine-2-carboxamide |

| Standard InChI | InChI=1S/C9H9N3O3/c13-9(11-6-1-2-6)8-4-3-7(5-10-8)12(14)15/h3-6H,1-2H2,(H,11,13) |

| Standard InChI Key | LWLJHXWQCJPKOT-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)C2=NC=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1CC1NC(=O)C2=NC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

N-Cyclopropyl-5-nitropyridine-2-carboxamide (CAS Number: 1393442-51-7) is a heterocyclic compound with a molecular formula of C9H9N3O3 and a molecular weight of 207.19 g/mol . The structure features a pyridine core with a nitro group at the 5-position, a carboxamide group at the 2-position, and a cyclopropyl group attached to the nitrogen of the carboxamide.

The compound's chemical structure creates a unique scaffold with multiple functional groups that contribute to its potential biological activities. The nitro group can undergo bioreduction, potentially leading to the formation of reactive intermediates, while the carboxamide group facilitates interactions with various enzymes and receptors.

Physical and Chemical Properties

The physical and chemical properties of N-Cyclopropyl-5-nitropyridine-2-carboxamide are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C9H9N3O3 |

| Molecular Weight | 207.19 g/mol |

| SMILES | O=C(C1=NC=C(N+=O)C=C1)NC2CC2 |

| Topological Polar Surface Area (TPSA) | 85.13 |

| LogP | 0.882 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

| Purity (Standard) | ≥95% |

Table 1: Physical and chemical properties of N-Cyclopropyl-5-nitropyridine-2-carboxamide .

Synthetic Approaches and Methods

The synthesis of N-Cyclopropyl-5-nitropyridine-2-carboxamide typically involves amide coupling reactions between 5-nitropyridine-2-carboxylic acid and cyclopropylamine. One common synthetic approach utilizes coupling reagents such as T3P (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide) in the presence of pyridine as a base .

General Synthetic Route

The general synthetic procedure involves:

-

Starting with 5-nitropyridine-2-carboxylic acid

-

Activating the carboxylic acid group

-

Reacting with cyclopropylamine to form the amide bond

This procedure is similar to the synthesis of related compounds such as 5-nitropyridine-2-carboxamide, which utilizes T3P in ethyl acetate with pyridine as the solvent, heating to 60°C .

Related Precursors

2-Chloro-4-cyclopropyl-5-nitropyridine (CAS: 2926695-36-3) is a related compound that can serve as a precursor in alternative synthetic routes. With a molecular formula of C8H7ClN2O2 and molecular weight of 198.60 g/mol, this compound provides a versatile intermediate for further functionalization .

Structural Comparison with Related Compounds

N-Cyclopropyl-5-nitropyridine-2-carboxamide shares structural similarities with several other compounds used in pharmaceutical research. Table 2 presents a comparative analysis of this compound with structurally related molecules:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N-Cyclopropyl-5-nitropyridine-2-carboxamide | C9H9N3O3 | 207.19 | Pyridine core with nitro group at 5-position, carboxamide at 2-position, cyclopropyl substituent |

| 5-nitropyridine-2-sulfonamide | C5H5N3O4S | 203.18 | Pyridine core with nitro group at 5-position, sulfonamide at 2-position |

| 2-Chloro-4-cyclopropyl-5-nitropyridine | C8H7ClN2O2 | 198.60 | Pyridine core with nitro group at 5-position, chloro at 2-position, cyclopropyl at 4-position |

| 3-phenoxypyrazine-2-carboxamide derivatives | Varies | Varies | Pyrazine core with phenoxy group at 3-position, carboxamide at 2-position |

Table 2: Structural comparison of N-Cyclopropyl-5-nitropyridine-2-carboxamide with related compounds .

Research Applications

N-Cyclopropyl-5-nitropyridine-2-carboxamide serves as a versatile research compound with several potential applications:

Medicinal Chemistry

The compound may serve as a scaffold for medicinal chemistry programs exploring new therapeutic agents. The presence of multiple functional groups allows for structural modifications to optimize properties such as:

-

Receptor binding affinity

-

Metabolic stability

-

Pharmacokinetic properties

-

Target selectivity

Chemical Biology

As a research tool, this compound can be used to explore biological mechanisms and pathways. The nitro group and carboxamide functionality make it potentially useful for studying:

-

Metabolic transformation pathways

-

Enzyme-substrate interactions

-

Structure-activity relationships in drug design

Computational Chemistry Properties

Computational chemistry data provides insight into the physicochemical properties and potential behavior of N-Cyclopropyl-5-nitropyridine-2-carboxamide in biological systems. Key parameters include:

Drug-Likeness Parameters

The compound's key properties related to drug-likeness include:

-

LogP value of 0.882: This indicates moderate lipophilicity, suggesting potential for both aqueous solubility and membrane permeability .

-

TPSA of 85.13: The topological polar surface area falls within an optimal range for compounds with good membrane permeability while maintaining sufficient water solubility .

-

Hydrogen bond donors (1) and acceptors (4): These values comply with Lipinski's Rule of Five for drug-likeness, suggesting potential oral bioavailability .

Future Research Directions

Future research on N-Cyclopropyl-5-nitropyridine-2-carboxamide may focus on several promising areas:

-

Structure-Activity Relationship Studies: Systematic modifications of the core structure to identify optimal substitution patterns for specific biological activities.

-

Metabolic Studies: Investigation of metabolic pathways and stability to determine if the compound acts as a prodrug requiring activation.

-

Target Identification: Screening against various biological targets to determine potential therapeutic applications.

-

Medicinal Chemistry Optimization: Development of analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Biological Evaluation: Assessment of activity against various disease targets, particularly in areas where related compounds have shown promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume